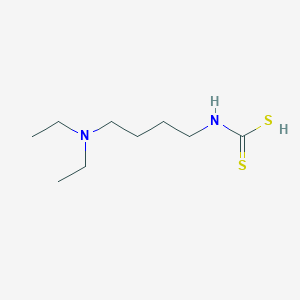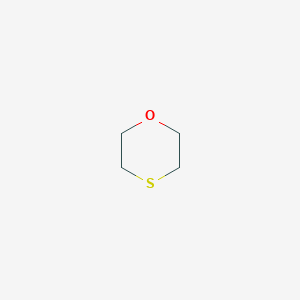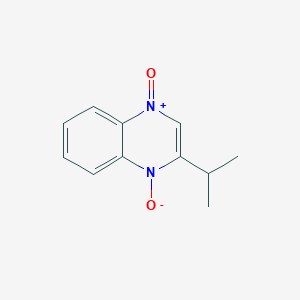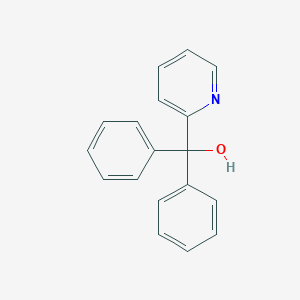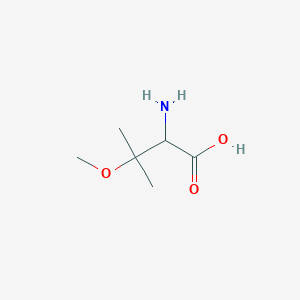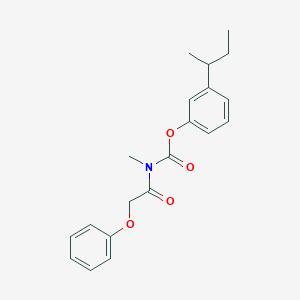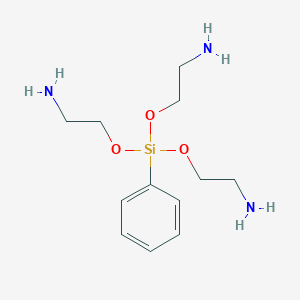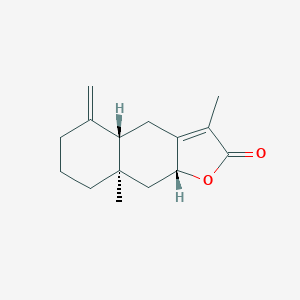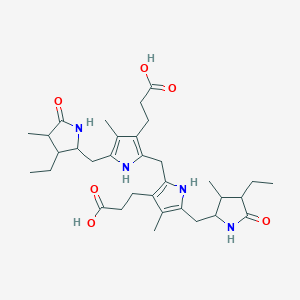
Stercobilinogen
Descripción general
Descripción
Métodos De Preparación
El estercobilinógeno se produce naturalmente en el cuerpo humano a través del catabolismo del hemo. En los intestinos, la bilirrubina se convierte en estercobilinógeno por las bacterias . Para fines industriales o de laboratorio, el estercobilinógeno se puede sintetizar mediante la reducción de bilirrubina utilizando cultivos bacterianos específicos en condiciones anaeróbicas . Las condiciones de reacción típicamente implican mantener un ambiente controlado con temperaturas y niveles de pH específicos para garantizar la actividad óptima de las enzimas bacterianas involucradas en el proceso de conversión.
Análisis De Reacciones Químicas
El estercobilinógeno experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El estercobilinógeno se oxida a estercobilina, que es responsable del color marrón de las heces.
Reducción: En ausencia de oxígeno, el estercobilinógeno se puede reducir de nuevo a urobilinógeno.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el oxígeno o el peróxido de hidrógeno para la oxidación, y agentes reductores como el borohidruro de sodio para la reducción. Los principales productos formados a partir de estas reacciones son la estercobilina y el urobilinógeno .
Aplicaciones Científicas De Investigación
El estercobilinógeno tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El estercobilinógeno ejerce sus efectos a través de su conversión a estercobilina en los intestinos. Los objetivos moleculares y las vías involucradas incluyen las enzimas bacterianas que catalizan la conversión de bilirrubina a estercobilinógeno y posteriormente a estercobilina . Este proceso es crucial para la eliminación de bilirrubina del cuerpo y el mantenimiento de la función intestinal normal .
Comparación Con Compuestos Similares
El estercobilinógeno es similar a otros compuestos involucrados en el catabolismo del hemo, como:
Urobilinógeno: Al igual que el estercobilinógeno, el urobilinógeno es un producto de la reducción de bilirrubina y se excreta en la orina.
Estercobilina: La forma oxidada del estercobilinógeno, responsable del color marrón de las heces.
Bilirrubina: El precursor del estercobilinógeno, formado a partir de la descomposición del hemo.
El estercobilinógeno es único en su papel como intermedio en la conversión de bilirrubina a estercobilina, destacando su importancia en el metabolismo y la excreción del hemo .
Propiedades
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h16,19-21,26-27,34-35H,7-15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGRRZVYCXLHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17095-63-5 | |
| Record name | (2R,3R,4S,16S,17R,18R)-2,17-Diethyl-1,2,3,4,5,10,15,16,17,18,19,22,23,24-tetradecahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17095-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



